Desacetylvecuronium bromide, also known as 3-desacetylvecuronium, is a metabolite of the neuromuscular blocking agent vecuronium. Vecuronium is commonly used to induce muscle relaxation during surgical procedures and is metabolized in the body to form 3-desacetylvecuronium. The pharmacological properties of this metabolite have been a subject of interest due to its potential implications in clinical settings, particularly in patients with varying organ function statuses.
In human volunteers, 3-desacetylvecuronium has been shown to produce a significant neuromuscular block, with a concentration required for 50% block being slightly higher than that of vecuronium. The pharmacokinetics and pharmacodynamics of 3-desacetylvecuronium were assessed by measuring drug concentrations in plasma and urine, as well as the force of contraction of the adductor pollicis muscle. The findings suggest that the metabolite could be responsible for prolonged neuromuscular block when vecuronium is used over extended periods, such as in intensive care settings1.
The pharmacokinetics, biodisposition, and neuromuscular effects of 3-desacetylvecuronium have also been studied in cats, including those with induced kidney or liver failure. Interestingly, in cats with renal failure, the pharmacokinetic and pharmacodynamic variables of 3-desacetylvecuronium did not differ significantly from those in control cats. However, in cats with liver failure, plasma clearance was significantly reduced, and the mean residence time was increased, leading to a prolonged duration of action and recovery index. These findings highlight the importance of liver function in the metabolism of 3-desacetylvecuronium and suggest that patients with liver impairment may require careful monitoring and dose adjustments when vecuronium or its metabolites are used2.
Desacetylvecuronium bromide is derived from vecuronium bromide through metabolic processes in the liver. It is classified within the broader category of neuromuscular blocking agents, specifically as an aminosteroid. The primary therapeutic application of desacetylvecuronium bromide lies in its role as a neuromuscular blocker during surgical procedures and in intensive care settings .
The synthesis of desacetylvecuronium bromide involves several steps that are primarily focused on the modification of vecuronium. The synthesis pathway includes:
Desacetylvecuronium bromide has a complex molecular structure characterized by its steroidal backbone and specific functional groups that contribute to its pharmacological activity.
The structural conformation allows it to effectively bind to nicotinic receptors at the neuromuscular junction, thereby inhibiting muscle contraction .
Desacetylvecuronium bromide primarily participates in reactions that involve its interaction with acetylcholine receptors. Key reactions include:
Desacetylvecuronium bromide functions as a neuromuscular blocker through competitive antagonism at the neuromuscular junction:
Desacetylvecuronium bromide finds extensive applications in clinical medicine:
Desacetylvecuronium bromide (3-desacetylvecuronium, ORG 7268) emerged from scientific investigation into aminosteroid neuromuscular blockers derived from naturally occurring compounds. The historical trajectory began with the isolation of malouetine from Malouetia bequaertiana plants in 1960, which demonstrated neuromuscular blocking properties and sparked interest in steroidal relaxants [1] [8]. This led to the development of pancuronium bromide in 1964 and subsequently its monoquaternary analogue, vecuronium bromide, first synthesized in 1973 but not clinically utilized until 1979 due to formulation challenges [8].
During clinical use of vecuronium, researchers identified desacetylvecuronium as a primary metabolite through hepatic deacetylation. This discovery gained clinical significance when prolonged neuromuscular blockade was observed in critical care patients receiving continuous vecuronium infusions. Studies confirmed that 3-desacetylvecuronium accumulates during extended administration, particularly in patients with renal or hepatic impairment, and contributes substantially to prolonged paralysis due to its active pharmacological profile [1] [6] [9]. Its detection in human plasma and urine (accounting for up to 25% of administered vecuronium dose in bile studies) established it as a clinically relevant metabolic product [6] [7].
Desacetylvecuronium maintains the core steroidal structure characteristic of aminosteroid NMBAs but features specific modifications that differentiate it from its parent compound:
Table 1: Structural Comparison of Vecuronium and Its Metabolite
Structural Feature | Vecuronium Bromide | Desacetylvecuronium Bromide |
---|---|---|
Quaternary ammonium @ C2 | 1-methylpiperidinium | 1-methylpiperidinium |
Substitution @ C3 | Acetate group | Hydroxyl group |
Substitution @ C17 | Acetate group | Acetate group |
Nitrogen groups | Bis-quaternary | Mono-quaternary |
Molecular formula | C₃₄H₅₇BrN₂O₄ | C₃₂H₅₅BrN₂O₃ |
The critical structural alteration in desacetylvecuronium is the absence of the acetyl group at position C3, converting it to a hydroxyl moiety. This deacetylation reduces its quaternary ammonium character, increasing lipophilicity compared to vecuronium. Despite this change, it retains the essential structural elements for neuromuscular junction binding: the androstane skeleton and critical inter-onium distance (~1.0-1.2 nm) required for nicotinic acetylcholine receptor (nAChR) affinity [3] [10]. Its structural similarity to other aminosteroid blockers like pancuronium (bis-quaternary) and rocuronium explains shared mechanisms of competitive nAChR antagonism, though potency varies significantly across this chemical class [4] [10].
Desacetylvecuronium's pharmacological importance stems from its biologically active nature and pharmacokinetic profile, which differ substantially from vecuronium. Key aspects include:
Potency Profile: In vivo and in vitro studies demonstrate 3-desacetylvecuronium possesses approximately 50-80% of the neuromuscular blocking potency of vecuronium. In rat hemidiaphragm preparations, the relative potency at ED₅₀ was determined as 1:1.2:27 for vecuronium, 3-desacetylvecuronium, and 3,17-desacetylvecuronium respectively [5]. Human volunteer studies using adductor pollicis monitoring showed concentrations producing 50% neuromuscular block (EC₅₀) were 123 ng/mL for desacetylvecuronium versus 102 ng/mL for vecuronium [9].
Accumulation Risk: The metabolite exhibits a significantly larger volume of distribution (254 ml/kg vs. 152 ml/kg) and longer elimination half-life (116 min vs. 34 min) compared to vecuronium. Its reduced plasma clearance (3.51 ml/kg/min vs. 5.39 ml/kg/min) and prolonged mean residence time (67 min vs. 26 min) create accumulation potential during extended infusions [9]. Renal clearance is limited (0.85 ml/kg/min), with hepatic metabolism being the primary elimination route.
Clinical Impact: In intensive care units (ICUs), prolonged vecuronium infusions lead to measurable desacetylvecuronium plasma concentrations. This metabolite contributes to unpredictably extended paralysis and delayed recovery of neuromuscular function after discontinuation, particularly in patients with renal/hepatic dysfunction where metabolite clearance is impaired [1] [3] [6]. Its presence complicates reversal, as traditional anticholinesterase agents (neostigmine) may inadequately counteract its effects.
Table 2: Key Pharmacokinetic Parameters of Vecuronium and Desacetylvecuronium
Parameter | Vecuronium | Desacetylvecuronium | Clinical Implications |
---|---|---|---|
Vdₛₛ (ml/kg) | 152 (111-170) | 254 (215-410) | Larger tissue distribution |
Clearance (ml/kg/min) | 5.39 (5.04-7.19) | 3.51 (2.11-6.57) | Reduced elimination capacity |
t₁/₂β (min) | 34 (25-61) | 116 (44-672) | Prolonged presence in plasma |
Renal Clearance (ml/kg/min) | 0.58 (0.16-0.66) | 0.85 (0.15-1.24) | Renal excretion not primary pathway |
Mean Residence Time (min) | 26 (18-32) | 67 (42-145) | Extended duration of action |
Data derived from human volunteer studies [9]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3